

Unveiling the Neuroprotective Potential of PF-06447475: A Technical Guide

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Compound of Interest

Compound Name: PF-06447475

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An In-depth Examination of a Potent LRRK2 Inhibitor for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of **PF-06447475**, a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] The discovery of LRRK2's genetic linkage to Parkinson's disease (PD) has positioned it as a key therapeutic target, with inhibitors like **PF-06447475** at the forefront of research to mitigate neurodegeneration.[3][4] This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visually represents the compound's mechanism of action through signaling pathway diagrams.

Core Mechanism of Action: LRRK2 Inhibition

PF-06447475 exerts its neuroprotective effects primarily through the potent and selective inhibition of LRRK2 kinase activity.[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, a phenomenon strongly associated with the pathogenesis of Parkinson's disease.[3] By blocking this aberrant kinase activity, **PF-06447475** has been shown to counteract several key pathological processes implicated in neurodegeneration, including oxidative stress, apoptosis, and neuroinflammation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of **PF-06447475**.

Table 1: In Vitro Potency of **PF-06447475**

Assay Type	Target	Cell Line	IC50	Reference
LRRK2 Kinase Inhibition	LRRK2 Enzyme	-	3 nM	[1] [2]
Whole Cell LRRK2 Inhibition	LRRK2	-	25 nM	[1]
Endogenous LRRK2 Kinase Activity	LRRK2	Raw264.7 (Macrophage)	<10 nM	[2] [5]
pS935 LRRK2 Inhibition	LRRK2	G2019S BAC-transgenic mice	103 nM	[2]
pS1292 LRRK2 Inhibition	LRRK2	G2019S BAC-transgenic mice	21 nM	[2]

Table 2: Neuroprotective Effects of **PF-06447475** in a Rotenone-Induced Oxidative Stress Model

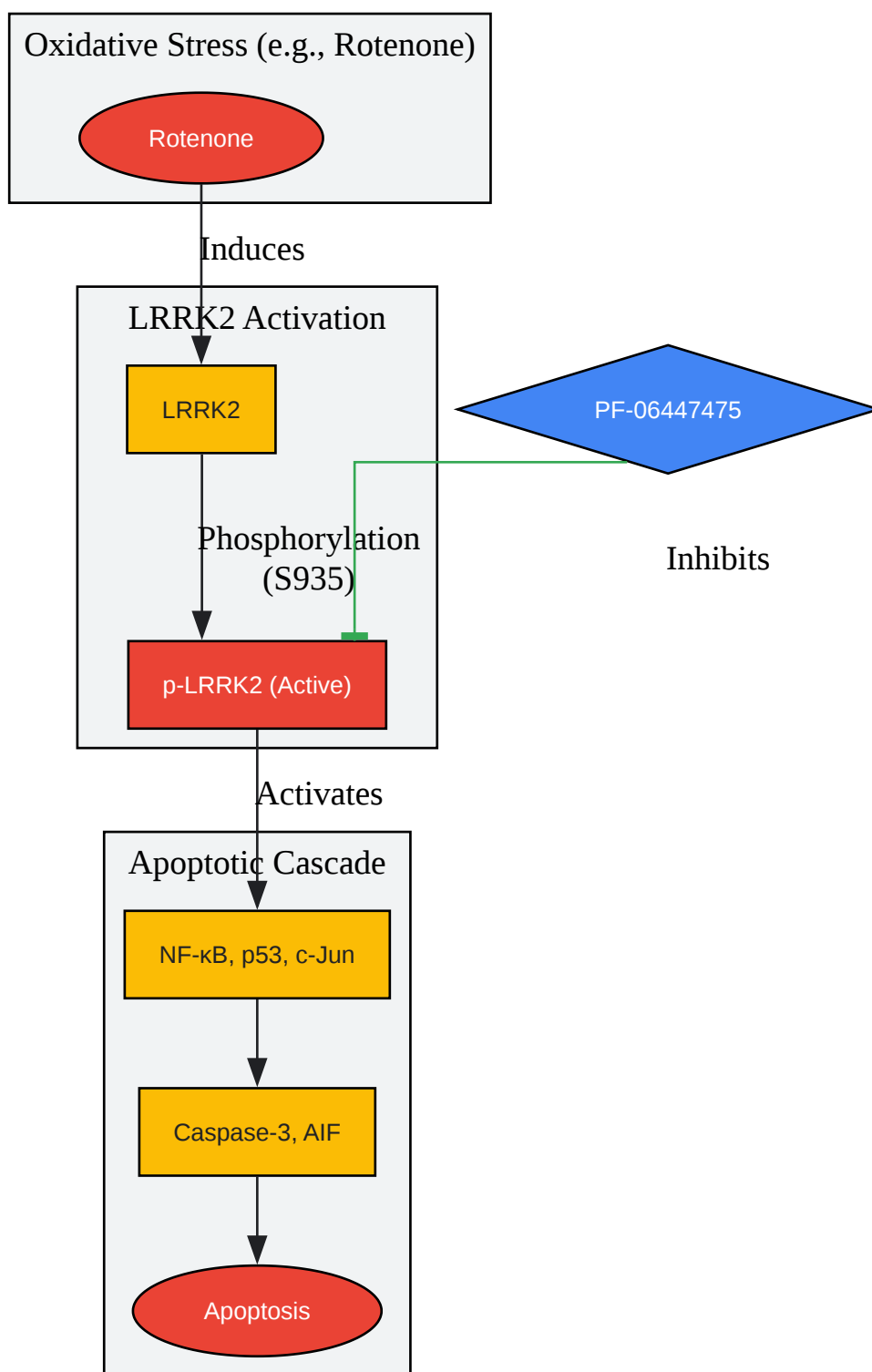
Parameter	Treatment Group	Result	Reference
Reactive Oxygen Species (ROS)	Rotenone (50 μ M)	~100% increase	[4]
Rotenone + PF-06447475 (1 μ M)	Completely abolished ROS increase	[4]	
p-(S935)-LRRK2 Kinase Level	Rotenone (50 μ M)	~2-fold increase	[4]
Rotenone + PF-06447475 (1 μ M)	Blocked phosphorylation	[4]	
Nuclei Condensation/Fragmentation	Rotenone (50 μ M)	16% increase	[4]
Rotenone + PF-06447475 (1 μ M)	Significantly preserved nucleus morphology	[1]	
Mitochondrial Membrane Potential ($\Delta\Psi$ m)	Rotenone (50 μ M)	~21% decrease	[4]
Rotenone + PF-06447475 (1 μ M)	Significantly preserved $\Delta\Psi$ m	[1]	
Apoptotic Signaling Markers (NF- κ B, p53, c-Jun, Caspase-3, AIF)	Rotenone (50 μ M)	5.3 to 8.0-fold increase	[4]
Rotenone + PF-06447475 (1 μ M)	Significantly reversed increases	[4]	

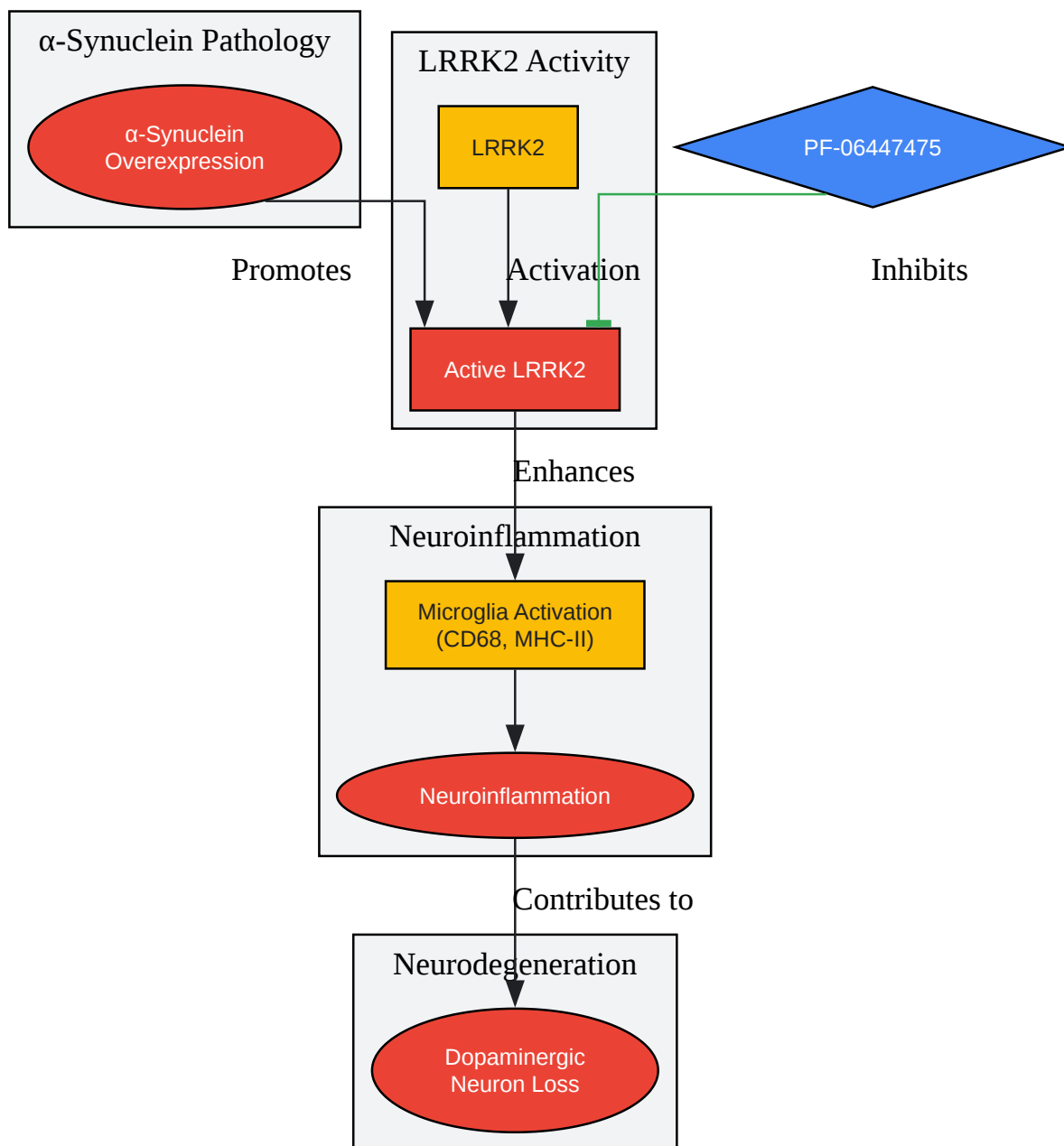
Table 3: In Vivo Efficacy of **PF-06447475** in Animal Models

Animal Model	Treatment	Outcome	Reference
G2019S-LRRK2 Rats with α -synuclein overexpression	PF-06447475 (30 mg/kg, p.o.) for 4 weeks	Mitigated neurodegeneration and neuroinflammation	[6]
Wild-type Rats with α -synuclein overexpression	PF-06447475 for 4 weeks	Potent neuroprotective effect	[6]
Mice with Spinal Cord Injury (SCI)	PF-06447475 (5 and 10 mg/kg, i.p.)	Reduced LRRK2 phosphorylation, prevented myelin loss, and restored motor function	[7]
MPTP-induced Parkinson's Disease Mice	PF-06447475 (2.5, 5, and 10 mg/kg, i.p.) for 7 days	Attenuated gastrointestinal dysfunction	[8]
Paraquat-exposed <i>Drosophila melanogaster</i>	PF-06447475	Prolonged lifespan, increased locomotor activity, and maintained dopaminergic neuronal integrity	[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by **PF-06447475** in exerting its neuroprotective effects.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of the LRRK2 Kinase Inhibitor PF-06447475 in Human Nerve-Like Differentiated Cells Exposed to Oxidative Stress Stimuli: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. LRRK2 Kinase Inhibitor PF-06447475 Protects Drosophila melanogaster against Paraquat-Induced Locomotor Impairment, Life Span Reduction, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
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